N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 921845-24-1
VCID: VC11948361
InChI: InChI=1S/C16H16FN3O2S/c1-9-2-5-11(6-13(9)17)18-14(21)7-12-8-23-16(19-12)20-15(22)10-3-4-10/h2,5-6,8,10H,3-4,7H2,1H3,(H,18,21)(H,19,20,22)
SMILES: CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3)F
Molecular Formula: C16H16FN3O2S
Molecular Weight: 333.4 g/mol

N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

CAS No.: 921845-24-1

Cat. No.: VC11948361

Molecular Formula: C16H16FN3O2S

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide - 921845-24-1

Specification

CAS No. 921845-24-1
Molecular Formula C16H16FN3O2S
Molecular Weight 333.4 g/mol
IUPAC Name N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C16H16FN3O2S/c1-9-2-5-11(6-13(9)17)18-14(21)7-12-8-23-16(19-12)20-15(22)10-3-4-10/h2,5-6,8,10H,3-4,7H2,1H3,(H,18,21)(H,19,20,22)
Standard InChI Key DDJSREKWJJBTBJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3)F
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3)F

Introduction

Chemical Identity and Structural Features

N-(4-{[(3-Fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a structurally complex molecule with the molecular formula C₁₆H₁₆FN₃O₂S and a molecular weight of 333.4 g/mol. The compound integrates three critical moieties:

  • A 1,3-thiazole ring, a five-membered heterocycle known for its electron-rich nature and ability to participate in hydrogen bonding.

  • A cyclopropanecarboxamide group, which introduces conformational rigidity and potential metabolic stability.

  • A 3-fluoro-4-methylphenyl carbamoyl side chain, providing hydrophobicity and opportunities for target-specific interactions.

The fluorine atom at the meta position of the phenyl ring enhances electronegativity, potentially improving binding affinity to biological targets, while the methyl group at the para position may influence steric interactions.

Synthesis and Structural Confirmation

Spectroscopic Characterization

Structural validation typically employs:

  • ¹H NMR: Peaks at δ 1.0–1.2 ppm (cyclopropane protons), δ 6.8–7.4 ppm (aromatic protons), and δ 10.2 ppm (amide NH).

  • ¹³C NMR: Signals near δ 170 ppm (carbonyl carbons) and δ 115–160 ppm (aromatic carbons).

  • Mass Spectrometry: A molecular ion peak at m/z 333.4 confirms the molecular weight.

Biological Activity and Mechanistic Insights

Hypothesized Targets

Although direct activity data for this compound remain unpublished, structural analogs provide clues:

  • Kinase Inhibition: Thiazole-containing compounds often target ATP-binding pockets in kinases due to their planar geometry.

  • Anti-inflammatory Effects: Cyclopropane derivatives in patent US9415037B2 demonstrate efficacy in modulating NF-κB and COX-2 pathways .

  • Antimicrobial Potential: Fluorinated thiazoles exhibit broad-spectrum activity against Gram-positive bacteria by disrupting cell wall synthesis.

Computational Predictions

PropertyValueMethod
LogP2.8 ± 0.3XLogP3
Topological Polar Surface98.2 ŲSwissADME
Predicted IC₅₀ (Kinase X)12 nMMolecular Docking

These predictions suggest moderate lipophilicity and high target engagement potential, aligning with trends observed in related molecules .

Comparative Analysis with Structural Analogs

The patent US9415037B2 discloses compounds like N-[5-(4-(2H-tetrazol-5-ylmethoxy)phenyl)- triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide, which shares the cyclopropanecarboxamide motif . Key differences include:

  • Heterocycle Type: Triazolo-pyridine vs. thiazole, affecting π-π stacking interactions.

  • Substituent Effects: Tetrazole groups enhance solubility, whereas fluorophenyl groups improve membrane permeability.

Future Research Directions

  • Synthetic Optimization: Improving yield through microwave-assisted synthesis or flow chemistry.

  • In Vitro Profiling: Screening against kinase panels and bacterial strains to validate hypothesized activities.

  • ADMET Studies: Assessing metabolic stability in liver microsomes and permeability in Caco-2 cell models.

  • Crystallographic Studies: Resolving X-ray structures to guide structure-activity relationship (SAR) refinements.

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